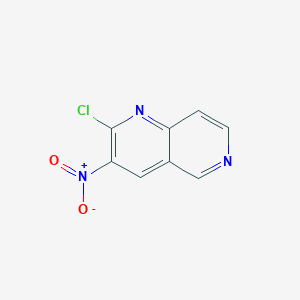

2-Chloro-3-nitro-1,6-naphthyridine

Description

Importance of the 1,6-Naphthyridine (B1220473) Scaffold in Synthetic Organic Chemistry

The 1,6-naphthyridine framework is a privileged structure in synthetic organic chemistry due to its presence in a number of biologically active molecules. nih.gov The unique arrangement of its nitrogen atoms allows for diverse functionalization, making it a valuable building block for the synthesis of more complex molecular architectures. The development of synthetic routes to 1,6-naphthyridine derivatives is an active area of research, with methods often involving the construction of one of the pyridine (B92270) rings onto a pre-existing pyridine or pyridone precursor. nih.gov The reactivity of the 1,6-naphthyridine core can be modulated by the introduction of various substituents, opening up avenues for the creation of libraries of compounds with a range of chemical properties.

Contextualizing 2-Chloro-3-nitro-1,6-naphthyridine within the Naphthyridine Family: Research Impetus and Objectives

The compound this compound is a specific derivative of the 1,6-naphthyridine scaffold. Its significance lies in the presence of two key functional groups: a chloro group at the 2-position and a nitro group at the 3-position. The chloro group, a halogen, can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. nih.gov The nitro group is a strong electron-withdrawing group, which can significantly influence the reactivity of the naphthyridine ring system, making it more susceptible to nucleophilic attack. nih.gov

The impetus for research into compounds like this compound stems from the desire to create novel molecules with specific chemical properties. The combination of the 1,6-naphthyridine scaffold with strategically placed chloro and nitro groups provides a versatile platform for synthetic transformations. The objective of studying this compound is to understand its reactivity and to explore its potential as a precursor for the synthesis of more complex and potentially useful 1,6-naphthyridine derivatives.

The strategic placement of the chloro and nitro groups suggests a high potential for selective functionalization. For instance, the chloro group at the 2-position is analogous to the reactive halide in 2-halopyridines, which are known to undergo nucleophilic substitution. guidechem.com Similarly, the nitro group at the 3-position can be a target for reduction to an amino group, which can then be further modified. google.com The interplay between these two functional groups on the 1,6-naphthyridine core is a key area of interest for synthetic chemists.

Structure

2D Structure

3D Structure

Properties

CAS No. |

87992-33-4 |

|---|---|

Molecular Formula |

C8H4ClN3O2 |

Molecular Weight |

209.59 g/mol |

IUPAC Name |

2-chloro-3-nitro-1,6-naphthyridine |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-7(12(13)14)3-5-4-10-2-1-6(5)11-8/h1-4H |

InChI Key |

GZQLOBXKJNBODY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=CC(=C(N=C21)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 3 Nitro 1,6 Naphthyridine and Analogous Systems

Classical Cyclization and Annulation Approaches to the 1,6-Naphthyridine (B1220473) Core

Traditional methods for the synthesis of the 1,6-naphthyridine ring system have historically relied on well-established cyclization and annulation reactions. These techniques, while foundational, often provide the basis for more modern synthetic adaptations.

Skraup Synthesis and its Adaptations for 1,6-Naphthyridine Construction from Aminopyridines

The Skraup synthesis is a classic method for the preparation of quinolines and has been adapted for the synthesis of naphthyridines. mdpi.comrsc.org The archetypal reaction involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. mdpi.com The in-situ dehydration of glycerol to acrolein is followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to yield the naphthyridine core. thieme-connect.de

While the direct Skraup reaction with 4-aminopyridine (B3432731) was initially met with challenges, refinements have enabled the synthesis of 1,6-naphthyridine in modest yields. acs.org One notable adaptation involves the use of 4-aminopyridine-N-oxide as the starting material, which upon reaction, yields 1,6-naphthyridine-N-oxide. This intermediate is then reduced to the final 1,6-naphthyridine. acs.org For the synthesis of substituted derivatives like 2-chloro-3-nitro-1,6-naphthyridine, a potential route would involve starting with a correspondingly substituted aminopyridine. For instance, a 4-amino-3-chloropyridine (B195901) could undergo a Skraup-type reaction, followed by nitration of the resulting chloro-1,6-naphthyridine.

Some mono- and dimethylnaphthyridines have been successfully prepared by applying the Skraup reaction to various 2- and 4-aminopyridines. researchgate.net

Table 1: Examples of Skraup Synthesis for Naphthyridine Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Aminopyridine | Glycerol, H₂SO₄, Nitrobenzene | 1,5-Naphthyridine (B1222797) | 45-50 | nih.gov |

| 4-Aminopyridine | Glycerol, H₂SO₄, Nitrobenzene | 1,6-Naphthyridine | Modest | acs.org |

| 4-Amino-2-picoline 1-oxide | Skraup reaction | 5-Methyl-1,6-naphthyridine N-oxide | Not Specified | epa.gov |

Friedländer Condensation and Related Pyridine (B92270) Ring Formation Strategies

The Friedländer condensation is another powerful tool for the synthesis of quinolines and naphthyridines. organic-chemistry.org This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by an acid or a base. For the synthesis of 1,6-naphthyridine derivatives, 4-amino-3-formylpyridine or related ketones serve as key precursors. researchgate.net

The synthesis of 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines has been achieved through the Friedländer reaction between 4-amino-3-formylpyridine and phosphorus-containing ketones. researchgate.net This highlights the versatility of this method in introducing a variety of substituents onto the 1,6-naphthyridine core. A plausible strategy for synthesizing this compound via this route could involve the condensation of a suitably protected 4-amino-3-formyl-2-chloropyridine with a nitro-containing methylene (B1212753) compound. Alternatively, a 2-chloro-1,6-naphthyridine (B1590049) could be synthesized first, followed by a nitration step.

The classic Friedländer reaction presents challenges for fluorinated ortho-aminophenones due to the reactivity of the α-fluoroketone moiety under harsh acidic or basic conditions. nih.gov However, modified Friedländer reactions using terminal alkynes and 2-amino-3-trifluoroacetyl-pyridines have been developed to provide a milder synthetic route to fluorinated naphthyridine derivatives. nih.gov

Table 2: Examples of Friedländer Condensation for Naphthyridine Derivatives

| Aminopyridine Derivative | Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Amino-3-formylpyridine | Phosphorus-containing ketones | Pyrrolidine, H₂SO₄, reflux in ethanol | 2-(Phosphoryl)alkyl-substituted 1,6-naphthyridines | Not Specified | researchgate.net |

| 2-Amino-3-pyridinecarboxaldehyde | Acyclic and cyclic ketones | [Bmmim][Im] (ionic liquid) | Substituted 1,8-naphthyridines | Moderate to Excellent | acs.org |

| 2-Amino-3-trifluoroacetyl-pyridines | Terminal alkynes | NHC-BIAN-CuCl, on water | Fluorinated 1,8-naphthyridines | 65-92 | nih.gov |

Multi-component Condensation Reactions for Diverse 1,6-Naphthyridine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. Several MCRs have been developed for the synthesis of diverse 1,6-naphthyridine scaffolds.

A sequential three-component reaction of a 3,5-diarylidenepiperidin-4-one, malononitrile (B47326), and an amine (such as an aromatic amine, cyclopropanamine, or ammonium (B1175870) acetate) in acetic acid under microwave irradiation has been successfully employed to synthesize a series of N-substituted 2-amino-1,6-naphthyridine derivatives in excellent yields. epa.gov This method is noted for its operational simplicity and safety for small-scale synthesis. epa.gov

Furthermore, a diastereoselective synthesis of pyrano and furano naphthyridine derivatives has been achieved through a camphor (B46023) sulfonic acid (CSA) catalyzed ABB' type multi-component coupling reaction of 4-aminopyridine and cyclic enol ethers. thieme-connect.de Interestingly, the addition of water as a reagent can shift the diastereoselectivity of the reaction. thieme-connect.de

Modern and Green Chemistry Synthesis Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches, such as microwave-assisted synthesis and reactions in aqueous media promoted by ultrasonic irradiation, have been successfully applied to the synthesis of 1,6-naphthyridine derivatives.

Microwave-Assisted Organic Synthesis of 1,6-Naphthyridine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been effectively utilized in the synthesis of various 1,6-naphthyridine derivatives.

For instance, the synthesis of N-aryl-2-amino-1,6-naphthyridines has been achieved via a microwave-assisted reaction. hhu.de A pseudo-four-component reaction of malononitrile, aromatic aldehydes, and 2'-hydroxyacetophenone (B8834) derivatives in the presence of a nanomagnetic catalyst in water has also been reported to efficiently produce chromeno thieme-connect.deresearchgate.netnaphthyridines in high yields and with short reaction times. hhu.de The aforementioned three-component synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives also benefits from microwave irradiation, which contributes to the reaction's efficiency and safety. epa.gov

Table 3: Microwave-Assisted Synthesis of 1,6-Naphthyridine Derivatives

| Reaction Type | Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Three-component | 3,5-Diarylidenepiperidin-4-one, malononitrile, amine | Acetic acid | N-substituted 2-amino-1,6-naphthyridines | Excellent | epa.gov |

| Pseudo-four-component | Malononitrile, aromatic aldehydes, 2'-hydroxyacetophenone derivatives | γ-Fe₂O₃@SiO₂-linker-L-histidine/Water | Chromeno thieme-connect.deresearchgate.netnaphthyridines | High | hhu.de |

Ultrasonic Irradiation-Promoted Synthesis in Aqueous Media

The use of ultrasonic irradiation to promote chemical reactions, a field known as sonochemistry, offers another green and efficient synthetic approach. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, thereby accelerating reaction rates. rsc.org

Metal-Free and Heterogeneous Catalysis in 1,6-Naphthyridine Formation

The development of synthetic routes that avoid heavy metals is a significant goal in green chemistry. For 1,6-naphthyridines, several metal-free approaches have been established. Classical methods like the Skraup reaction, which involves heating an aminopyridine with a glycerol derivative in the presence of an oxidizing agent and sulfuric acid, can produce the naphthyridine core without metal catalysts. acs.org However, these reactions can be harsh and sometimes violent. acs.org

More controlled metal-free cyclizations have been developed. For instance, the acid-catalyzed cyclization of 2-(2,2-dimethoxyethyl)nicotinamide (B1626404) using p-toluenesulfonic acid (TsOH·H2O) in toluene (B28343) yields 1,6-naphthyridin-5(6H)-one, demonstrating a mild and effective metal-free ring-closing strategy. Another approach involves the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of a simple organic base like piperidine, which serves as an organocatalyst to facilitate the formation of the 1,6-naphthyridin-2(1H)-one ring system. nih.gov

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in catalyst separation and recycling. nih.gov While specific applications in the synthesis of the parent 1,6-naphthyridine are still emerging, the principles can be applied using solid acid catalysts or other supported reagents to facilitate the necessary cyclization reactions. nih.gov The use of organocatalysts, such as camphor sulfonic acid (CSA), has been shown to be effective in the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives, highlighting the potential of metal-free catalysis in creating complex fused systems. ekb.eg

Specific Reaction Pathways for Introducing Chloro and Nitro Functional Groups

The introduction of chloro and nitro groups onto the 1,6-naphthyridine scaffold is critical for modulating the compound's electronic properties and reactivity. This requires specific halogenation and nitration strategies that are compatible with the heterocyclic ring system.

The halogenation of aromatic and heteroaromatic rings is a fundamental transformation in organic synthesis. saskoer.ca For naphthyridine rings, direct chlorination can be achieved through electrophilic aromatic substitution, typically using chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum trichloride (B1173362) (AlCl₃). youtube.com The Lewis acid activates the chlorine molecule, making it a potent electrophile that can be attacked by the electron-rich π-system of the naphthyridine ring. saskoer.cayoutube.com

Alternatively, chloro-functionalized naphthyridines can be synthesized by using chlorinated precursors in the cyclization step. Reagents like phosphorus oxychloride (POCl₃) are commonly used to convert hydroxy-naphthyridines (naphthyridinones) into their chloro derivatives. epa.gov This transformation is a key step in converting lactam-type structures into reactive intermediates for further functionalization. mdpi.com The Vilsmeier-Haack reaction also serves as a powerful method to introduce a chlorine atom at the 2-position of quinoline (B57606) and naphthyridine rings, starting from acetamide (B32628) precursors. researchgate.net

Nitration introduces the strongly electron-withdrawing nitro (NO₂) group, which significantly influences the chemical properties of the naphthyridine ring. The standard method for nitration involves treating the substrate with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

When applying this to sensitive heteroaromatic systems like naphthyridines, the reaction conditions must be carefully managed to prevent over-reaction or degradation. The position of nitration is governed by the electronic effects of the ring nitrogen atoms and any existing substituents. grafiati.com For highly specific regioselectivity, advanced strategies can be employed. For example, using a directing group, such as an N-sulfonyl group on an aminopyridine, can selectively guide the nitration to a specific position, like C3. rsc.org This approach allows for late-stage nitration with high precision, which is valuable in complex syntheses. rsc.org

The Vilsmeier-Haack reaction is a versatile synthetic tool that can be used to construct the 2-chloro-3-formyl-substituted heterocyclic core in a single step. ijpcbs.com This reaction provides a direct pathway to a key precursor for this compound. The process typically starts with an N-acyl derivative, such as N-(pyridin-3-yl)acetamide, which would be the logical precursor for the 1,6-naphthyridine system.

The reaction is performed using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.org This reagent facilitates an intramolecular electrophilic cyclization of the acetamide, resulting in the formation of the bicyclic naphthyridine ring with a chlorine atom at the 2-position and a formyl group at the 3-position. researchgate.net This transformation has been successfully applied to synthesize 2-chloro-3-formylquinolines from N-arylacetamides and 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide. researchgate.net

The resulting 2-chloro-3-formyl-1,6-naphthyridine is a critical intermediate. The formyl group (-CHO) can then be converted to a nitro group (-NO₂) through subsequent oxidation and nitration steps to yield the final target compound.

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| N-arylacetamides | POCl₃, DMF | 2-chloro-3-formylquinolines | Good to moderate yields; electron-donating groups facilitate cyclization. | |

| N-(pyridine-2-yl) acetamide | Vilsmeier-Haack Reagent | 2-chloro-3-formyl-1,8-naphthyridine | Provides a regioselective synthesis of the chloro-formyl naphthyridine core. | researchgate.net |

| Acetanilides | TCTA-DMF | 2-chloro-3-formyl quinolines | Can be accelerated with ultrasonic irradiation. | researchgate.net |

Exploration of Novel Synthetic Routes and Cascade Transformations for 1,6-Naphthyridines

Modern organic synthesis emphasizes efficiency and novelty, leading to the exploration of new pathways and cascade reactions for constructing complex molecules like 1,6-naphthyridines. Cascade reactions, or tandem reactions, combine multiple synthetic steps into a single operation without isolating intermediates, saving time and resources. researchgate.net

One innovative approach involves a tandem nitrile hydration/cyclization sequence to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org These dione (B5365651) intermediates can be converted into highly reactive 1,6-naphthyridine-5,7-ditriflates. These bench-stable ditriflates are versatile building blocks that can undergo one-pot difunctionalization reactions, allowing for the rapid diversification of the 1,6-naphthyridine scaffold. acs.org

One-pot syntheses based on sequential condensation reactions have also been developed. For example, dibenzo[b,h] researchgate.netacs.orgnaphthyridines can be formed in a single pot by reacting 2-acetylaminobenzaldehyde with methyl ketones under basic conditions through four sequential condensations. rsc.org Similarly, various three-component cascade reactions have been devised to produce highly substituted tetrahydro-1,6-naphthyridines. researchgate.netresearchgate.net A notable example is the one-pot reaction between aromatic aldehydes and a malononitrile dimer in ethanol, which proceeds through a cascade of transformations to yield complex 1,6-naphthyridine derivatives. researchgate.netresearchgate.net These advanced routes provide powerful and efficient alternatives to traditional linear syntheses for accessing diverse 1,6-naphthyridine structures. nih.gov

Reactivity and Strategic Functionalization of the 2 Chloro 3 Nitro 1,6 Naphthyridine Nucleus

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The chlorine atom at the C2 position of the 2-chloro-3-nitro-1,6-naphthyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent nitro group at C3 and the inherent electron-deficient nature of the naphthyridine ring system. This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Displacement with Nitrogen-Containing Nucleophiles (Amination)

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, is a common strategy to introduce diverse amino functionalities at the C2 position. These amination reactions typically proceed under basic conditions, which can be achieved by using an excess of the amine nucleophile or by adding an external base. The resulting 2-amino-3-nitro-1,6-naphthyridine derivatives are versatile intermediates for further synthetic elaborations. smolecule.com

While specific studies on this compound are limited, the reactivity of analogous 2-chloro-3-nitropyridines and other substituted naphthyridines provides insight into the expected outcomes. nih.govmdpi.com For instance, the reaction of 2,6-dichloro-3-nitropyridine (B41883) with aqueous ammonia (B1221849) in methanol (B129727) leads to the selective substitution of one chlorine atom to yield 2-amino-6-chloro-3-nitropyridine. researchgate.net It is anticipated that this compound would react similarly with a variety of amines to produce the corresponding 2-amino-substituted derivatives.

Table 1: Examples of Amination Reactions on Analogous Chloro-Nitro-Heterocycles

| Entry | Substrate | Amine Nucleophile | Product | Reference |

| 1 | 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia | 2-Amino-6-chloro-3-nitropyridine | researchgate.net |

| 2 | 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | 4-(3-(2-nitro-1H-imidazol-1-yl)propylamino)-1,5-naphthyridine | nih.gov |

| 3 | 2-Chloro-3-nitroquinoxaline | Piperidine | 2-Piperidino-3-nitroquinoxaline | researchgate.net |

This table presents data from analogous systems to illustrate the expected reactivity of this compound.

Reactions with Oxygen and Sulfur Nucleophiles (Alkoxides, Thiols)

Analogous to amination, the chloro group at the C2 position can be readily displaced by oxygen-containing nucleophiles, such as alkoxides and phenoxides, and sulfur-containing nucleophiles, like thiols and thiophenols. These reactions furnish the corresponding 2-alkoxy-, 2-phenoxy-, 2-thioalkyl-, and 2-thioaryl-3-nitro-1,6-naphthyridines. The reactions with alkoxides are typically carried out in the corresponding alcohol as the solvent with a base, while reactions with thiols are often performed in the presence of a base to generate the more nucleophilic thiolate anion. acs.orgmdpi.com

For example, the reaction of 2-chloro-3-nitropyridine (B167233) with various xanthates (which serve as thiol surrogates) in the presence of cesium carbonate in methanol provides the corresponding aryl-alkyl thioethers in good yields. acs.org This suggests that this compound would undergo similar transformations with a range of oxygen and sulfur nucleophiles.

Table 2: Examples of Reactions with O- and S-Nucleophiles on Analogous Systems

| Entry | Substrate | Nucleophile | Product | Reference |

| 1 | 2-Chloro-3-nitropyridine | Potassium O-ethyl xanthate | 2-(Ethylthio)-3-nitropyridine | acs.org |

| 2 | 8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine | Thiophenol | 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine | nih.gov |

This table presents data from analogous systems to illustrate the expected reactivity of this compound.

Transformations Involving the Nitro Functional Group

The nitro group at the C3 position is a key functional handle that can be transformed into other functionalities, significantly increasing the molecular diversity of the 1,6-naphthyridine (B1220473) scaffold.

Reduction of the Nitro Group to Amino Functionalities

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This can be achieved using various reducing agents, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals such as iron, zinc, or tin in acidic media. nih.govresearchgate.net

For instance, the reduction of 2-chloro-5-nitrophenol (B15424) to 2-chloro-5-hydroxylaminophenol can be achieved chemoselectively using a nitroreductase enzyme. researchgate.net In the context of 2-substituted-3-nitro-1,6-naphthyridines (obtained from the SNAr reactions described above), the reduction of the nitro group would lead to the formation of 2-substituted-1,6-naphthyridin-3-amines. These diamine derivatives are valuable precursors for the synthesis of fused heterocyclic systems.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Comments | Reference |

| H₂, Pd/C | Methanol or Ethanol, room temperature | Highly efficient, but may also reduce other functional groups. | mdpi.com |

| Fe, HCl | Ethanol/Water, reflux | Cost-effective and widely used. | smolecule.com |

| SnCl₂·2H₂O | Ethanol, reflux | Milder conditions, often used for selective reductions. | nih.gov |

| Zn, NH₄Cl | Aqueous solution, room temperature | Mild conditions, can be selective. | nih.gov |

This table provides general information on nitro group reduction applicable to this compound and its derivatives.

Reactions of the Nitro Group in Cascade Sequences

The strategic placement of the nitro group allows for its participation in cascade or tandem reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures. For example, a nucleophilic substitution at the C2 position followed by the reduction of the nitro group can be performed in a one-pot manner. The resulting in situ generated 3-amino-1,6-naphthyridine can then undergo further intramolecular cyclization reactions to construct fused heterocyclic systems, such as imidazo[4,5-c] smolecule.comresearchgate.netnaphthyridines or pyrazolo[3,4-c] smolecule.comresearchgate.netnaphthyridines.

Cross-Coupling Reactions and Advanced Functionalization Strategies

Modern palladium-catalyzed cross-coupling reactions offer powerful tools for the functionalization of the this compound nucleus. Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C2 position. The success of these reactions on the this compound substrate would depend on the careful selection of catalytic systems to avoid undesired side reactions involving the nitro group.

Palladium-Catalyzed Cross-Coupling Strategies (Suzuki, Kumada) on Halogenated Naphthyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and halogenated naphthyridines are excellent substrates for these transformations. The chlorine atom at the C2 position of this compound serves as a versatile handle for such reactions.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl and vinyl-aryl structures. libretexts.orgnih.gov For this compound, a Suzuki coupling would involve the reaction of the chloro-substituted naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. nih.gov

The Kumada coupling offers an alternative approach, utilizing a Grignard reagent as the organometallic partner. wikipedia.orgorganic-chemistry.org This reaction is notable for being one of the first successful catalytic cross-coupling methods. wikipedia.org In the context of this compound, a Kumada coupling would involve reacting the chloro derivative with a Grignard reagent (R-MgX) in the presence of a nickel or palladium catalyst. organic-chemistry.org The high reactivity of Grignard reagents often allows for milder reaction conditions compared to other coupling methods. However, the functional group tolerance can be a limitation, as Grignard reagents are incompatible with acidic protons and certain carbonyl groups.

| Feature | Suzuki-Miyaura Coupling | Kumada Coupling |

| Organometallic Reagent | Boronic acids or esters | Grignard reagents (R-MgX) |

| Catalyst | Palladium complexes | Nickel or Palladium complexes |

| Advantages | High functional group tolerance, commercially available reagents, stable organoboron compounds. libretexts.org | High reactivity of Grignard reagents, often milder reaction conditions. organic-chemistry.org |

| Limitations | Can be sensitive to sterically hindered substrates. nih.gov | Limited functional group tolerance, sensitivity of Grignard reagents to moisture and acidic protons. organic-chemistry.org |

| Typical Product | Aryl-, heteroaryl-, or vinyl-substituted 3-nitro-1,6-naphthyridines. | Alkyl-, aryl-, or vinyl-substituted 3-nitro-1,6-naphthyridines. |

Transition Metal-Catalyzed C-H Activation and Derivatization

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of unactivated C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govnih.gov In the case of this compound, the naphthyridine ring possesses several C-H bonds that could potentially be targeted for direct functionalization.

Palladium(II)-catalyzed C-H activation is a common method for the arylation, alkenylation, and alkynylation of heterocyclic compounds. nih.govnih.gov The regioselectivity of these reactions is often directed by the coordination of the metal catalyst to a nearby functional group or a nitrogen atom within the heterocyclic core. For the 1,6-naphthyridine system, the nitrogen atoms can act as directing groups, guiding the C-H activation to specific positions. The electronic nature of the existing substituents, namely the chloro and nitro groups, will also play a significant role in determining the most reactive C-H bond. While specific studies on the C-H activation of this compound are not widely reported, general principles suggest that the electron-withdrawing nature of the substituents would deactivate the ring towards electrophilic attack, making C-H activation challenging. However, chelation-assisted C-H activation could potentially overcome this deactivation.

| Position | Electronic Environment | Potential for C-H Activation |

| C4 | Adjacent to the nitro group and a ring nitrogen. | Electronically deactivated, but potentially activated by directing group effects. |

| C5 | Part of the second pyridine (B92270) ring. | Less electronically influenced by the substituents on the first ring. |

| C7 | Part of the second pyridine ring. | Less electronically influenced by the substituents on the first ring. |

| C8 | Part of the second pyridine ring. | Less electronically influenced by the substituents on the first ring. |

Halogen Dance Rearrangements in Halogenated Naphthyridines

The halogen dance is a base-induced intramolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. researchgate.netresearchgate.net This rearrangement proceeds via a series of deprotonation and reprotonation steps, often involving metalated intermediates. While the halogen dance has been extensively studied on various heterocyclic systems, its application to this compound would be a novel area of investigation.

For a halogen dance to occur on the this compound nucleus, a strong base would be required to deprotonate one of the ring's C-H positions, forming a carbanionic intermediate. The stability of this intermediate and the relative acidities of the different C-H protons on the naphthyridine ring would dictate the feasibility and direction of the halogen migration. The presence of the strongly electron-withdrawing nitro group would significantly influence the acidity of the adjacent C-H proton at the C4 position, making it a likely site for initial deprotonation. However, the subsequent migration of the chlorine atom would depend on the relative stability of the resulting regioisomers.

Regioselective Functionalization and Site-Specific Transformations of 1,6-Naphthyridine Derivatives

The ability to selectively introduce functional groups at specific positions on the 1,6-naphthyridine core is crucial for the development of new compounds with tailored properties. researchgate.netsemanticscholar.org The existing substituents on the ring play a critical role in directing the regioselectivity of subsequent reactions.

Control of Substituent Introduction on the Naphthyridine Ring System

The introduction of new substituents onto the this compound ring can be controlled by leveraging the inherent reactivity of the different positions. The C2 position, bearing the chloro group, is the primary site for nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions. The choice of the incoming nucleophile or coupling partner allows for the introduction of a wide variety of functional groups at this position.

Further functionalization of other positions on the ring would likely require C-H activation strategies or electrophilic aromatic substitution, although the latter is generally difficult on the electron-deficient naphthyridine ring, especially with the deactivating nitro group present.

Influence of Existing Substituents (e.g., Nitro Group) on Reactivity Patterns

The nitro group at the C3 position has a profound influence on the reactivity of the this compound molecule. As a strong electron-withdrawing group, it deactivates the entire ring system towards electrophilic attack. nih.gov Conversely, it activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.

In the case of this compound, the nitro group at C3 enhances the electrophilicity of the C2 and C4 positions. This activation facilitates the displacement of the chlorine atom at C2 by nucleophiles in SNA_r reactions. Furthermore, the nitro group's influence extends to directing the regioselectivity of other reactions. For instance, in any potential C-H activation reactions, the electronic deactivation of the ring must be considered, and directing groups would likely be necessary to achieve site-selectivity. The presence of the nitro group can also influence the stability of intermediates in reactions such as the halogen dance, potentially favoring specific rearrangement pathways.

Spectroscopic Characterization Methodologies for 2 Chloro 3 Nitro 1,6 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-Chloro-3-nitro-1,6-naphthyridine and its analogs. Through ¹H, ¹³C, and advanced 2D-NMR experiments, chemists can precisely map the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms within a molecule. For derivatives of the 1,6-naphthyridine (B1220473) core, the aromatic protons typically appear in the downfield region of the spectrum. For instance, in the parent 1,6-naphthyridine, proton signals are observed at chemical shifts (δ) of 9.277, 9.091, 8.761, 8.285, 7.931, and 7.533 ppm. chemicalbook.com The substitution pattern, including the presence of chloro and nitro groups, significantly influences these chemical shifts. For example, in 2-chloro-3-nitropyridine (B167233), a related compound, proton signals are assigned at 8.644, 8.251, and 7.507 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In aromatic systems like naphthyridines, the carbon signals are typically found between 120 and 160 ppm. youtube.com Quaternary carbons, those without any attached protons, such as the carbon attached to the chlorine atom, often exhibit weaker signals. youtube.com For the related compound 2-chloro-3-nitropyridine, distinct carbon resonances are observed, providing a fingerprint of the carbon skeleton. chemicalbook.com

2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. These experiments correlate proton and carbon nuclei, helping to piece together the complete molecular structure. For instance, these techniques have been successfully employed in the characterization of various substituted naphthyridine and benzothiazinone derivatives. researchgate.net

Table 1: Representative ¹H NMR Data for Related Naphthyridine and Pyridine (B92270) Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 1,6-Naphthyridine chemicalbook.com | CDCl₃ | 9.277, 9.091, 8.761, 8.285, 7.931, 7.533 |

| 2-Chloro-3-nitropyridine chemicalbook.com | CDCl₃ | 8.644, 8.251, 7.507 |

| 2-Chloro-3-(phenylamino)-1,4-naphthoquinone scielo.br | CDCl₃ | 8.19, 8.12, 7.77, 7.70, 7.68, 7.35, 7.22, 7.08 |

| 2-Chloro-3-(4-methylphenylamino)-1,4-naphthoquinone scielo.br | CDCl₃ | 8.19, 8.11, 7.76, 7.68, 7.15, 7.01, 2.37 |

This table is for illustrative purposes and showcases typical chemical shift ranges for related structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy provides clear evidence for the key structural motifs.

The most characteristic vibrations are those associated with the nitro (NO₂) group. Aromatic nitro compounds typically exhibit two strong and distinct stretching bands. spectroscopyonline.com The asymmetric stretch appears in the region of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com The presence of these two intense peaks is a strong indicator of a nitro group. spectroscopyonline.com Additionally, a scissoring vibration for the nitro group can be observed around 890-835 cm⁻¹. spectroscopyonline.com

The carbon-chlorine (C-Cl) stretching vibration is also an important diagnostic peak, although its position can be more variable. For aromatic chlorides, this absorption typically falls in the 1100-1030 cm⁻¹ range. The carbon-nitrogen (C=N) and carbon-carbon (C=C) stretching vibrations within the naphthyridine ring system give rise to a series of bands in the 1650-1400 cm⁻¹ region.

For example, in the related compound 2-chloro-3-formyl-1,8-naphthyridine chalcone (B49325) derivatives, a C-Cl bond absorption is observed around 650-675 cm⁻¹. ekb.eg

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound and its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (Aromatic) | Asymmetric Stretch | 1550–1475 orgchemboulder.com |

| Nitro (Aromatic) | Symmetric Stretch | 1360–1290 orgchemboulder.com |

| Nitro | Scissoring | 890–835 spectroscopyonline.com |

| C-Cl (Aromatic) | Stretch | ~1100–1030 |

| C=N, C=C (Aromatic) | Stretch | ~1650–1400 |

Ultraviolet-Visible (UV-Vis) and Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum is a plot of absorbance versus wavelength.

For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is characterized by multiple absorption bands arising from π → π* and n → π* transitions. The specific wavelengths and intensities of these absorptions are influenced by the molecular structure, including the presence of substituents and the extent of conjugation.

In general, the electronic absorption spectra of such compounds show several major absorption bands in the 200-700 nm region. researchgate.net The introduction of a nitro group, which is an electron-withdrawing group, can cause a bathochromic (red) shift in the absorption bands compared to the parent naphthyridine. Conversely, the electronic properties of the solvent can also influence the position and intensity of the absorption maxima. The color of these compounds is a direct result of absorption in the visible region of the electromagnetic spectrum. lasalle.edu

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak will also be observed, which is characteristic of compounds containing a single chlorine atom. miamioh.edu

The fragmentation of aromatic nitro compounds often involves the loss of the nitro group (NO₂) or a rearrangement followed by the loss of NO. Other common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom. miamioh.edu Analysis of these fragmentation patterns can provide valuable structural information. HRMS can confirm the molecular formula of the parent compound and its fragments with high precision. For instance, HRMS has been used to confirm the elemental composition of various complex heterocyclic molecules. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the elemental composition of the synthesized compound.

For this compound (C₈H₄ClN₃O₂), the theoretical elemental composition would be calculated based on its molecular weight. Experimental determination of the percentages of carbon, hydrogen, and nitrogen that match these theoretical values would serve to verify the compound's composition. This technique is routinely used in the characterization of newly synthesized organic compounds. mdpi.com

Chromatographic-Mass Spectrometric Techniques (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds.

In the context of this compound and its derivatives, GC-MS can be used to assess the purity of a sample and to identify impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes from the column. The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in the identification of the compound and any potential byproducts or unreacted starting materials. This method has been applied to the analysis of various nitroaromatic compounds. sfasu.edu

Computational Chemistry and Theoretical Studies of 2 Chloro 3 Nitro 1,6 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of Naphthyridines

For instance, in a related compound, 2-chloro-3-nitropyridine (B167233), the nitro group is twisted by 38.5 (2)° relative to the pyridine (B92270) ring. nih.gov This twisting is a result of steric hindrance and electronic repulsion between the adjacent chloro and nitro substituents. Similar conformational effects are expected in 2-chloro-3-nitro-1,6-naphthyridine, influencing its molecular geometry.

Computational studies on substituted pyridines, such as 2-chloro-4-methyl-3-nitropyridine, have utilized methods like B3LYP and B3PW91 with various basis sets to perform detailed conformational analysis and determine electronic properties. nih.gov These studies help in understanding how different substituents on the pyridine ring affect its structure and reactivity.

The geometry of 2-chloro-6-methoxy-3-nitropyridine (B41990) has been optimized using both Hartree-Fock and DFT (B3LYP) methods with a 6-31+G(d,p) basis set. researchgate.net The results from both methods were found to be consistent, providing reliable structural parameters. researchgate.net

Table 1: Calculated Structural Parameters of a Related Compound: 2-Chloro-6-methoxy-3-nitropyridine

| Parameter | Bond/Angle | HF/6-31+G(d,p) | B3LYP/6-31+G(d,p) |

|---|---|---|---|

| Bond Length (Å) | C1-C2 | 1.374 | 1.385 |

| C1-C4 | 1.397 | 1.408 | |

| C1-H5 | 1.07 | 1.084 | |

| C2-H6 | 1.072 | 1.082 | |

| C2-C14 | 1.387 | 1.397 | |

| C3-N7 | 1.304 | 1.318 | |

| Bond Angle (°) | C2-C1-C4 | 117.1 | 117.3 |

| C2-C1-H5 | 120.5 | 120.4 | |

| C1-C2-H6 | 120.8 | 121.2 | |

| C1-C2-C14 | 120.2 | 120.2 | |

| C4-C1-H5 | 122.4 | 122.3 | |

| C1-C4-N7 | 122.5 | 122.6 |

Data sourced from a computational study on 2-chloro-6-methoxy-3-nitropyridine. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and intermediates. For substituted nitroaromatic compounds, DFT calculations can elucidate the pathways of nucleophilic aromatic substitution (SNAr) reactions.

Studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines have utilized DFT to support a proposed SNAr mechanism that proceeds through a Meisenheimer σ-complex intermediate. researchgate.net The calculations of activation parameters and the effect of substituents on the reaction rate are in good agreement with experimental data. researchgate.net

DFT has also been employed to study the mechanisms of cycloaddition reactions involving related heterocyclic systems. For example, the mechanism of the [3+2] cycloaddition between nitrile oxides and alkenes was investigated using DFT calculations at the M06-2X/Def2TZVP/SMD(MeCN) level, which helped to distinguish between a stepwise radical-mediated pathway and a concerted one. mdpi.com

Furthermore, DFT studies on NHC-catalyzed [2+2] cycloaddition reactions have successfully elucidated the reaction mechanism and the origin of stereoselectivity. rsc.org These calculations identified the rate-determining and stereoselectivity-determining steps, and the results were consistent with experimental observations. rsc.org

Molecular Modeling and Conformational Analysis of 1,6-Naphthyridine (B1220473) Scaffolds

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 1,6-naphthyridine derivatives and how their conformation influences their biological activity. The 1,6-naphthyridine scaffold is a key structural motif in many biologically active compounds. nih.gov

Conformational analysis of substituted 1,6-naphthyridines has been performed to understand the requirements for their activity as inhibitors of human cytomegalovirus. nih.gov These studies have highlighted the importance of intramolecular hydrogen bonds in maintaining the active conformation of these molecules. nih.gov

Molecular modeling has also been used in the design and study of 1,6-naphthyridine derivatives as c-Met kinase inhibitors. nih.gov By conformationally constraining the 7,8-positions of the 1,6-naphthyridine framework, a new class of potent inhibitors was identified. nih.gov

Predictive Studies of Reactivity and Selectivity in Functionalization Reactions

Computational methods are increasingly used to predict the reactivity and selectivity of functionalization reactions on complex molecules. These predictive studies are valuable for designing efficient synthetic routes and for understanding the factors that control reaction outcomes.

For aromatic C-H functionalization reactions, machine learning models based on graph-convolutional neural networks have been developed to predict site selectivity for a wide range of reactions. rsc.org These models can provide quantitative likelihood scores for different reaction sites, aiding in the selection of appropriate reaction conditions. rsc.org

The prediction of selectivity in reactions like hydroformylation has been achieved through careful conformational searches for transition state structures using computational methods. nih.gov By considering all low-energy conformers, it is possible to accurately predict both regio- and stereoselectivities. nih.gov

Computational tools can also predict the site of metabolism in drug molecules by identifying the weakest C-H bonds through the calculation of bond dissociation energies (BDEs). nih.gov These predictions are often as accurate as those obtained from more computationally expensive DFT calculations. nih.gov

Role As a Synthetic Intermediate and Advanced Scaffold in Organic Chemistry Research

Precursor for Diversely Substituted 1,6-Naphthyridine (B1220473) Derivatives

The chloro group in chloro-naphthyridines is a good leaving group, making it an excellent site for introducing a wide range of substituents through nucleophilic aromatic substitution (SNAr) reactions. For related chloro-naphthyridine isomers, such as chloro-1,5-naphthyridines and chloro-1,8-naphthyridines, this reactivity is well-documented. nih.govresearchgate.net These reactions allow for the introduction of various functionalities, including amines, thiols, and alkoxides, to create libraries of substituted naphthyridine derivatives. nih.gov While specific examples for the 2-chloro-3-nitro-1,6-naphthyridine isomer are not detailed in the surveyed literature, its chemical structure strongly suggests it would serve as a competent precursor for similar transformations.

Building Block for Fused Polyheterocyclic Systems

Naphthyridine derivatives are frequently used to construct fused polyheterocyclic systems, which are of great interest in medicinal chemistry and materials science. mdpi.comnih.gov The functional groups on this compound offer multiple handles for cyclization reactions. For instance, after substitution of the chloro group and reduction of the nitro group to an amine, the resulting amino-substituted 1,6-naphthyridine could undergo intramolecular cyclization or react with a bifunctional reagent to form a new fused ring. For example, studies on benzo[b] guidechem.comthieme-connect.denaphthyridines show how chloro and nitro groups can be manipulated to build fused indazolo systems. mdpi.comnih.gov

Scaffold for the Design of Chemically Diverse Compound Libraries

The 1,6-naphthyridine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. mdpi.comresearchgate.net The dual reactivity of this compound makes it an ideal starting point for creating chemically diverse compound libraries for drug discovery. The sequential or orthogonal reaction of the chloro and nitro groups would allow for the systematic introduction of a wide variety of substituents, generating a large number of distinct molecules for biological screening. The synthesis of libraries based on related scaffolds like 3-nitro-1H-1,2,4-triazole using "click chemistry" highlights such an approach. nih.gov

Intermediate in the Synthesis of Ligands for Metal Complexes

Naphthyridines are excellent ligands for metal ions because the two nitrogen atoms in the bicyclic system can act as N-donors. nih.gov Depending on the isomer, they can act as either monodentate or bidentate ligands. nih.gov The 1,6-naphthyridine framework can be incorporated into more complex ligand structures. By functionalizing the this compound intermediate, chemists can design ligands with specific electronic and steric properties for applications in catalysis, materials science, and bioinorganic chemistry. For example, related 1,5-naphthyridine (B1222797) derivatives have been used to create ligands for transition metal complexes. nih.gov

Application in Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Research

The rigid, planar structure of the naphthyridine ring system is a common feature in many organic luminescent materials. Naphthyridine-based compounds have been investigated for their potential use as emitters in OLEDs. mdpi.com The electronic properties of the naphthyridine core can be tuned by adding electron-donating or electron-withdrawing substituents. The chloro and nitro groups of this compound provide convenient points for such modifications, allowing for the rational design of materials with desired photophysical properties, such as specific emission colors and high quantum yields.

Intermediate for Further Derivatization Towards Specific Chemical Probe Development

Chemical probes are essential tools for studying biological processes. The development of these probes often requires a modular scaffold that can be easily modified. The reactivity of this compound would allow for the attachment of reporter groups (like fluorophores), affinity tags, and reactive groups for target engagement. The reduction of the nitro group to an amine is a particularly useful transformation, as the resulting aniline (B41778) derivative can be readily acylated, alkylated, or converted into a diazonium salt for further functionalization. This versatility makes the scaffold a promising candidate for the development of tailored chemical probes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-3-nitro-1,6-naphthyridine, and how can reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via chlorination of 3-Nitro-1,6-naphthyridin-2(1H)-one using phosphorus oxychloride (POCl₃) under reflux (44% yield after 3 hours). Temperature control is critical: prolonged heating or higher temperatures may lead to side products like 8-chloro-8-nitro-1,6-naphthyridine (68% yield after 75 minutes) . Optimization involves adjusting reaction time and stoichiometry of POCl₃ to minimize by-products.

Q. How can substitution reactions at the 4-chloro position be optimized for diverse functionalization?

- Methodological Answer : The chloro group at position 4 undergoes nucleophilic substitution. For example, using dimethylamine at 135°C (neat, 16 hours) yields 4-dimethylamino derivatives, while piperidine at 95°C (neat, 5 minutes) produces 4-piperidino derivatives . Solvent-free conditions and excess nucleophile improve efficiency. Kinetic vs. thermodynamic control should be evaluated for regioselectivity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : FTIR and FT-Raman spectroscopy (B3LYP/6-311++G** level) confirm functional groups like C-Cl (650–750 cm⁻¹) and nitro stretches (~1520 cm⁻¹). NMR (¹³C and ¹H) identifies aromatic protons and chlorine/nitro group effects on chemical shifts. Mass spectrometry validates molecular weight (exact mass: 258.099 g/mol) .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3PW91/cc-pVTZ) model electron density distribution. The nitro group at position 3 is electron-withdrawing, directing substitution to the para (position 4) or meta positions. Fukui indices identify electrophilic/nucleophilic sites, aiding in predicting reaction pathways .

Q. What strategies resolve contradictions in reported yields for amination reactions?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., elimination vs. substitution). Systematic studies using kinetic profiling (e.g., in situ NMR) and solvent screening (polar aprotic vs. protic) can identify optimal conditions. For instance, NH₃/MeOH at 110°C (4 hours) achieves 75% yield for 3-nitro-1,6-naphthyridinamine, avoiding side reactions .

Q. How does the nitro group influence the compound’s potential as a bioactive scaffold?

- Methodological Answer : The nitro group enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites). Structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., 2,4,7-trichloro-8-fluoro variants) and testing antimicrobial/anticancer activity. Computational docking (AutoDock Vina) models binding affinity to targets like DNA gyrase .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Batch vs. flow chemistry comparisons reveal scalability issues. Flow systems improve heat dissipation and reduce side products during chlorination. Post-synthetic purification (e.g., column chromatography or recrystallization in ethanol/water) ensures ≥98% purity. Process analytical technology (PAT) monitors real-time reaction progress .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.